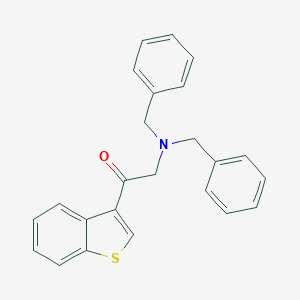![molecular formula C9H10N6O2S3 B274530 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274530.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial and fungal enzymes involved in cell wall synthesis. In addition, it is thought to induce cancer cell death by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it is believed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal strains, induce apoptosis in cancer cells, and reduce inflammation in animal models. Furthermore, it has been shown to have low toxicity levels, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds that may have harmful side effects. In addition, its antimicrobial, anticancer, and anti-inflammatory properties make it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its limited solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential as an agricultural pesticide. Studies have shown that it has insecticidal properties and can be effective against various pests. Another area of research is its potential as a drug delivery system. Its low toxicity levels and ability to penetrate cell membranes make it a promising candidate for delivering drugs to specific cells or tissues. Furthermore, more studies are needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Métodos De Síntesis
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-4,6-dimercapto-5-methyl-1,3,4-thiadiazole with 2-chloro-N-(6-oxo-4,5,6,7-tetrahydro-1H-pyrimidin-2-yl)acetamide. The reaction takes place in the presence of a base such as triethylamine and a solvent like dimethylformamide. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicine. It has been shown to possess antimicrobial properties and has been tested against various bacterial and fungal strains. In addition, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been evaluated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C9H10N6O2S3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N6O2S3/c1-18-9-15-14-8(20-9)13-6(17)3-19-7-11-4(10)2-5(16)12-7/h2H,3H2,1H3,(H,13,14,17)(H3,10,11,12,16) |
Clave InChI |
HBARXXZHEUTGSQ-UHFFFAOYSA-N |
SMILES isomérico |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
SMILES |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
SMILES canónico |
CSC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274477.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)